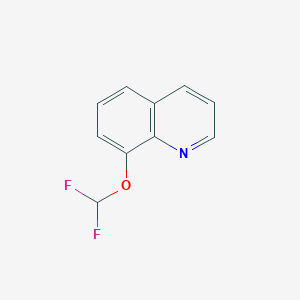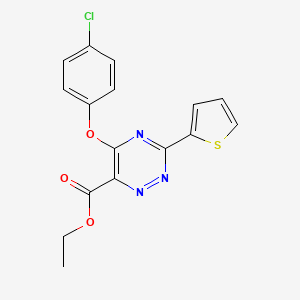![molecular formula C14H17N3 B2663619 1-[2-(1H-pyrazol-1-yl)ethyl]-1,2,3,4-tetrahydroquinoline CAS No. 2309571-91-1](/img/structure/B2663619.png)
1-[2-(1H-pyrazol-1-yl)ethyl]-1,2,3,4-tetrahydroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(1H-pyrazol-1-yl)ethyl]-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that contains both a pyrazole and a tetrahydroquinoline moiety. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both pyrazole and tetrahydroquinoline rings in its structure makes it a versatile scaffold for the development of new molecules with diverse biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(1H-pyrazol-1-yl)ethyl]-1,2,3,4-tetrahydroquinoline typically involves the reaction of 1,2,3,4-tetrahydroquinoline with 2-bromoethyl pyrazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction proceeds via nucleophilic substitution, where the pyrazole moiety is introduced to the tetrahydroquinoline ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the reaction. Additionally, optimization of reaction conditions such as temperature, solvent, and concentration can further improve the scalability of the synthesis process .
化学反应分析
Types of Reactions
1-[2-(1H-pyrazol-1-yl)ethyl]-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can have different functional groups attached to the pyrazole or tetrahydroquinoline rings .
科学研究应用
1-[2-(1H-pyrazol-1-yl)ethyl]-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as an anti-inflammatory, anti-cancer, and antimicrobial agent.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: The compound is investigated for its potential use in the development of organic semiconductors and light-emitting materials .
作用机制
The mechanism of action of 1-[2-(1H-pyrazol-1-yl)ethyl]-1,2,3,4-tetrahydroquinoline depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, and ion channels. The pyrazole ring can participate in hydrogen bonding and π-π interactions, while the tetrahydroquinoline ring can enhance the lipophilicity and membrane permeability of the compound .
相似化合物的比较
Similar Compounds
- 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine
- 4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine
- 1-Boc-pyrazole-4-boronic acid pinacol ester
Uniqueness
1-[2-(1H-pyrazol-1-yl)ethyl]-1,2,3,4-tetrahydroquinoline is unique due to the combination of the pyrazole and tetrahydroquinoline rings in its structure. This dual-ring system provides a versatile scaffold for the development of new molecules with diverse biological activities. The presence of both rings allows for a wide range of chemical modifications and functionalizations, making it a valuable compound in various fields of research .
属性
IUPAC Name |
1-(2-pyrazol-1-ylethyl)-3,4-dihydro-2H-quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-2-7-14-13(5-1)6-3-9-16(14)11-12-17-10-4-8-15-17/h1-2,4-5,7-8,10H,3,6,9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGOUFVGGBKIEMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)CCN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-[(4-Fluorophenyl)methylamino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2663539.png)
![N-cyclohexyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2663541.png)


![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-{3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}piperidine-4-carboxamide](/img/structure/B2663544.png)
![2-({2-oxo-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2663546.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(phenylthio)butanamide](/img/structure/B2663549.png)
![N'-(3-fluoro-4-methylphenyl)-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide](/img/structure/B2663550.png)
![N-[cyano(2,4-difluorophenyl)methyl]-1-(pentan-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2663553.png)
![5-(2-fluorobenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2663554.png)
![3-[(4-ethylphenyl)sulfonyl]-5-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2663555.png)


